molecular formula C5H9N5 B13214636 N-[(1H-Pyrazol-3-yl)methyl]guanidine

N-[(1H-Pyrazol-3-yl)methyl]guanidine

Cat. No.: B13214636
M. Wt: 139.16 g/mol
InChI Key: DLUGITGTNQMSNY-UHFFFAOYSA-N
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Description

N-[(1H-Pyrazol-3-yl)methyl]guanidine is a heterocyclic compound that features a pyrazole ring attached to a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Pyrazol-3-yl)methyl]guanidine typically involves the reaction of pyrazole derivatives with guanidine. One common method is the condensation of 3-(chloromethyl)pyrazole with guanidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Pyrazol-3-yl)methyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

N-[(1H-Pyrazol-3-yl)methyl]guanidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1H-Pyrazol-3-yl)methyl]guanidine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the guanidine group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-Pyrazol-4-yl)methyl]guanidine
  • N-[(1H-Imidazol-4-yl)methyl]guanidine
  • N-[(1H-Triazol-3-yl)methyl]guanidine

Uniqueness

N-[(1H-Pyrazol-3-yl)methyl]guanidine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

2-(1H-pyrazol-5-ylmethyl)guanidine

InChI

InChI=1S/C5H9N5/c6-5(7)8-3-4-1-2-9-10-4/h1-2H,3H2,(H,9,10)(H4,6,7,8)

InChI Key

DLUGITGTNQMSNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)CN=C(N)N

Origin of Product

United States

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